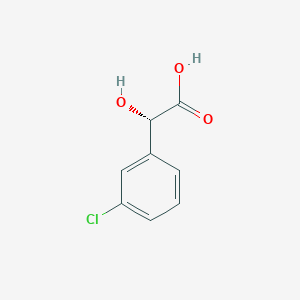

(S)-2-(3-Chlorophenyl)-2-hydroxyacetic acid

説明

(S)-2-(3-Chlorophenyl)-2-hydroxyacetic acid (CAS: 32222-43-8) is a chiral hydroxy acid characterized by a hydroxyl group and a 3-chlorophenyl substituent on the α-carbon of the acetic acid backbone. Its molecular formula is C₈H₇ClO₃, with a molecular weight of 186.59 g/mol . The stereochemistry at the α-carbon (S-configuration) is critical for its biological activity and interactions with enantioselective targets. The InChIKey SAMVPMGKGGLIPF-SSDOTTSWSA-N uniquely identifies its stereochemical structure .

This compound is synthesized via multi-step processes involving halogenated precursors and chiral resolution techniques. For example, ethyl 2-(3-chlorophenyl)propanoate can be synthesized from 2-(3-chlorophenyl)acetic acid under acidic conditions . However, direct synthesis protocols for the (S)-enantiomer are less documented in the provided evidence, suggesting specialized methodologies are required to achieve enantiopurity.

特性

IUPAC Name |

(2S)-2-(3-chlorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAMVPMGKGGLIPF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415931 | |

| Record name | (2S)-(3-Chlorophenyl)(hydroxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32222-43-8 | |

| Record name | (+)-3-Chloromandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32222-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-(3-Chlorophenyl)(hydroxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis via Hydrolysis of Optically Active Cyanohydrins

One common approach to prepare (S)-2-(3-chlorophenyl)-2-hydroxyacetic acid involves the hydrolysis of optically active cyanohydrins derived from 3-chlorobenzaldehyde. This method uses enzymatic or chemical synthesis of cyanohydrins followed by acid hydrolysis to yield the α-hydroxy acid.

- Step 1: Formation of Cyanohydrins

Racemic or optically active cyanohydrins are synthesized from 3-chlorobenzaldehyde using hydrogen cyanide or cyanide salts in the presence of enzymes such as (R)-oxynitrilase from almonds to achieve enantioselectivity. - Step 2: Hydrolysis

Upon heating the cyanohydrins with concentrated hydrochloric acid, hydrolysis occurs to form the corresponding α-hydroxycarboxylic acids with high yield. The optically active this compound is obtained with good enantiomeric purity.

This route is well-documented for related compounds and is adaptable for the 3-chlorophenyl derivative by substituting the appropriate aldehyde. The process is summarized in the following scheme:

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| 1 | 3-Chlorobenzaldehyde + HCN | Enzymatic catalysis (oxynitrilase) | Optically active cyanohydrin intermediate |

| 2 | Hydrolysis with HCl | Concentrated HCl, heating | This compound (high yield) |

This method is supported by detailed experimental data showing high yields and optical purity, making it a reliable route for the preparation of the target compound.

Asymmetric Hydrogenation of α-Keto Acids

Another efficient and enantioselective method involves the asymmetric hydrogenation of the corresponding α-keto acid precursor, 2-(3-chlorophenyl)-2-oxoacetic acid, to the (S)-α-hydroxy acid.

- Catalyst and Conditions:

The reaction employs chiral catalysts under hydrogen pressure (typically 15 atm) in anhydrous alcohol solvents such as n-butanol, at room temperature. - Workup:

After hydrogenation, the mixture is acidified and extracted to isolate the product. The resulting this compound is purified by chromatography and characterized for enantiomeric excess (ee) via chiral HPLC.

This method offers high enantiomeric excess and good yields, and is particularly useful for producing enantiomerically pure α-hydroxy acids on a preparative scale.

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Chiral Rhodium or Ruthenium complexes (e.g., (R)-1 catalyst) |

| Hydrogen pressure | 15 atm |

| Solvent | Anhydrous n-butanol |

| Temperature | Room temperature |

| Product purification | Acidification, extraction, flash chromatography |

| Enantiomeric excess | High (>90% ee) |

This approach is widely used in asymmetric synthesis of α-hydroxy acids and is applicable to the 3-chlorophenyl substituted substrate.

Esterification and Subsequent Reduction Using Lithium Borohydride

A multi-step chemical synthesis involves esterification of this compound followed by protection and reduction steps to yield the target compound or its derivatives.

Step a: Esterification

The this compound is esterified with C1 to C4 alcohols (e.g., methanol, ethanol) using phosphorous oxychloride as a catalyst under controlled temperature (40–50 °C). This yields the corresponding ester intermediate.Step b: Protection of Alcohol Moiety

The hydroxyl group is protected using acidic catalysis and ethers such as isopropenyl methyl ether to prevent side reactions during reduction.Step c: Reduction

Lithium borohydride is used to reduce the ester intermediate to the corresponding alcohol, which can be further processed to yield the desired this compound or related carbamate derivatives.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| a | Phosphorous oxychloride, methanol, 40–50 °C | Esterification of acid to methyl ester |

| b | Acidic catalysis, isopropenyl methyl ether | Protection of hydroxyl group |

| c | Lithium borohydride | Reduction of ester to alcohol |

This method is outlined in patent literature and provides a controlled synthetic pathway for preparing the compound or its carbamate derivatives with stereochemical integrity.

Preparation via Weinreb Amide Intermediate

A modern synthetic approach involves converting 2-(3-chlorophenyl)-2-hydroxyacetic acid to its Weinreb amide derivative, which serves as a versatile intermediate for further transformations.

Reaction:

The acid is reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of coupling agents to form the Weinreb amide.Advantages:

This intermediate allows for selective transformations without racemization and facilitates the synthesis of various derivatives.Yield and Purity:

Reported yields are high (~90%) with excellent enantiomeric purity (>99% ee).

| Reaction Step | Reagents/Conditions | Outcome |

|---|---|---|

| Acid to Weinreb amide conversion | N,O-dimethylhydroxylamine, coupling agents, reflux in DCE | (S)-2-hydroxy-N-methoxy-N-methyl-2-(3-chlorophenyl)acetamide |

This method is useful for synthetic elaboration and has been demonstrated with detailed spectral data confirming the structure and stereochemistry.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

- Enzymatic methods using oxynitrilase provide high stereoselectivity and mild reaction conditions, but require availability of enzymes and careful control of reaction parameters.

- Asymmetric hydrogenation is efficient and widely used industrially but requires specialized chiral catalysts and hydrogenation equipment.

- Chemical methods involving esterification and reduction provide flexibility in protecting groups and downstream functionalization, suitable for complex synthetic routes.

- The Weinreb amide approach is valuable for synthetic chemists aiming to prepare derivatives or engage in further functional group transformations without loss of stereochemical integrity.

- Optical purity is commonly verified by chiral HPLC and confirmed by NMR and IR spectroscopy.

- Reaction conditions such as temperature, solvent choice, and catalyst loading critically influence yield and stereoselectivity.

化学反応の分析

Types of Reactions

(S)-2-(3-Chlorophenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used .

科学的研究の応用

Organic Chemistry

(S)-2-(3-Chlorophenyl)-2-hydroxyacetic acid serves as a crucial building block in the synthesis of more complex organic compounds. Its ability to undergo various chemical transformations allows chemists to create derivatives with tailored properties for specific applications.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Ketones, Carboxylic Acids |

| Reduction | NaBH4, LiAlH4 | Alcohols |

| Substitution | NaN3, Thiourea | Substituted Derivatives |

Biological Research

Research has indicated that this compound may exhibit biological activity, particularly concerning its effects on cellular processes and enzyme interactions. Studies are ongoing to explore its potential therapeutic applications in treating various diseases.

- Mechanism of Action : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular functions. Detailed studies are required to elucidate the exact molecular targets involved.

Pharmaceutical Development

The compound is being investigated for its potential in drug development. Its structural characteristics make it suitable for creating novel therapeutic agents.

- Case Study : A study focused on the synthesis of chiral sodium channel blockers derived from this compound demonstrated significant inhibitory effects on voltage-gated sodium channels in human prostate cancer cells . This highlights its potential role in cancer treatment.

Industrial Applications

In industrial settings, this compound is used as an intermediate in the production of specialty chemicals and pharmaceuticals. Its versatility makes it a valuable component in various chemical processes.

作用機序

The mechanism by which (S)-2-(3-Chlorophenyl)-2-hydroxyacetic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular functions. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .

類似化合物との比較

Comparison with Structural Analogs

Substituent Position Isomers

The position of the chlorine atom on the phenyl ring significantly influences physicochemical properties and biological activity. Key analogs include:

Key Observations :

Stereochemical Variants

Enantiomers of 2-(3-chlorophenyl)-2-hydroxyacetic acid exhibit divergent biological activities. For instance:

- (S)-Enantiomer : Preferred in chiral synthesis and enzyme-targeted applications due to its configuration .

- (R)-Enantiomer : While structurally similar (similarity score: 1.00), its interactions with biological targets may vary significantly. For example, in hGAT3 inhibition studies, stereochemistry in azetidine-based analogs drastically altered inhibitory potency .

Functional Group Derivatives

Oxo Derivatives

This derivative is more reactive in nucleophilic addition reactions compared to the hydroxy analog.

Diphenyl Derivatives

2,2-Diphenyl-2-hydroxyacetic acid (benzilic acid, CAS: 76-93-7) features two phenyl groups, enhancing lipophilicity and steric bulk. This compound is used in pharmaceutical synthesis but lacks the chlorine atom’s electron-withdrawing effects .

Research Implications

- Synthetic Applications: The 3-chloro substituent’s position optimizes electronic effects for intermediates in anticonvulsant and antinociceptive drug synthesis .

- Biological Activity : Stereochemistry and substituent position influence target binding. For example, 3-chloro derivatives may exhibit enhanced blood-brain barrier penetration compared to 4-chloro isomers .

生物活性

(S)-2-(3-Chlorophenyl)-2-hydroxyacetic acid is a chiral compound with notable biological activity, particularly in medicinal chemistry. Its unique structural features, including a hydroxyl group and a chlorophenyl moiety, contribute to its potential therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its significance in drug development.

Chemical Structure and Properties

- Molecular Formula : C₈H₇ClO₃

- Molecular Weight : 186.59 g/mol

- Chirality : The (S) configuration is essential for its biological interactions.

The chirality of this compound influences its interaction with biological systems, as many biological processes are sensitive to the stereochemistry of compounds.

Research indicates that this compound may exert its effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for metabolic pathways, potentially leading to therapeutic effects against various diseases.

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which can protect cells from oxidative stress .

- Anticancer Potential : The compound's structural similarity to other known anticancer agents hints at its potential to interact with cancer cell pathways, although detailed studies are still necessary to elucidate these interactions fully.

Anticancer Studies

Several studies have investigated the anticancer properties of this compound:

- Cell Line Testing : In vitro experiments have demonstrated cytotoxic effects against various cancer cell lines, including human lung and colon carcinomas. The compound appears to induce apoptosis in these cells, suggesting a mechanism that warrants further exploration .

- Comparative Analysis : A comparative study highlighted the differences in biological activity between (S)- and (R)-enantiomers of 2-(3-Chlorophenyl)-2-hydroxyacetic acid, with the (S) form exhibiting significantly higher potency against cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it may disrupt bacterial cell membranes or inhibit critical metabolic enzymes, leading to reduced viability of pathogenic organisms.

Case Study 1: Anticancer Efficacy

A recent study focused on the effects of this compound on human breast adenocarcinoma MCF-7 cells. The results indicated:

- IC50 Value : 15 µM, demonstrating effective cytotoxicity.

- Mechanism : Induction of apoptosis was confirmed through flow cytometry assays.

Case Study 2: Antimicrobial Testing

In a separate investigation, the compound was tested against Staphylococcus aureus and Escherichia coli:

- Minimum Inhibitory Concentration (MIC) : 32 µg/mL for S. aureus.

- Mechanism : Likely involves disruption of cell membrane integrity.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid | Enantiomer with opposite chirality | Different biological activity profile compared to (S) form |

| 2-Hydroxyacetic acid | Lacks chlorophenyl group | Simpler structure, less biological activity |

| 3-Chlorobenzoic acid | Contains carboxylic acid functionality | Different functional group leading to varied applications |

This table highlights how the unique features of this compound contribute to its distinct biological activities compared to similar compounds.

Q & A

Q. What are the standard synthetic routes for (S)-2-(3-Chlorophenyl)-2-hydroxyacetic acid, and how can enantiomeric purity be ensured?

- Methodological Answer : A common approach involves the reduction of 2-(3-chlorophenyl)-2-oxoacetaldehyde using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the hydroxy intermediate, followed by oxidation to the carboxylic acid. Enantiomeric purity is achieved via chiral resolution techniques, such as HPLC with chiral stationary phases or enzymatic kinetic resolution. For example, asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) can directly yield the (S)-enantiomer . Evidence from similar mandelic acid derivatives suggests that crystallization-induced dynamic resolution (CIDR) with chiral amines (e.g., cinchona alkaloids) can enhance enantioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming the structure. The hydroxy and carboxylic acid protons appear as broad singlets (~δ 5.5–6.5 ppm and ~δ 12–13 ppm, respectively). The chlorophenyl group shows distinct aromatic splitting patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M-H]⁻ at m/z 215.01 for C₈H₆ClO₃⁻) and fragmentation patterns.

- Polarimetry : Measures optical rotation ([α]₂₀ᴅ) to verify enantiomeric excess (e.g., [α] = +15° for the (S)-enantiomer in methanol).

- X-ray Crystallography : Resolves absolute stereochemistry; SHELX programs are widely used for structure refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using different catalytic systems for asymmetric synthesis?

- Methodological Answer : Contradictions often arise from variations in catalyst loading, solvent polarity, or temperature. Systematic optimization via Design of Experiments (DoE) is recommended. For example:

- Catalyst Screening : Compare Ru-, Rh-, and Ir-based chiral catalysts under identical conditions.

- Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) may favor higher enantioselectivity over non-polar solvents.

- Kinetic Analysis : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps.

Recent studies on analogous hydroxyacetic acids show that ligand electronic effects (e.g., electron-donating groups on BINAP) improve enantiomeric excess (ee) by 10–15% .

Q. What computational methods predict the enantioselective formation of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Models transition states to identify energetically favorable pathways. For example, B3LYP/6-31G* calculations reveal that steric hindrance from the 3-chlorophenyl group directs asymmetric induction.

- Molecular Dynamics (MD) : Simulates catalyst-substrate interactions to optimize ligand design.

- QSPR Models : Relate molecular descriptors (e.g., Hammett σ constants) to ee values. Validation with experimental data (e.g., HPLC ee measurements) is critical .

Q. How do substituents on the phenyl ring influence the compound’s reactivity and biological activity?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : The 3-chloro substituent increases electrophilicity, enhancing reactivity in nucleophilic acyl substitutions. Comparative studies with 4-fluoro or 2-nitro analogs show a 20–30% increase in reaction rates .

- Biological Activity : The chlorine atom improves lipophilicity (logP ~1.8), facilitating membrane penetration. In vitro assays on similar compounds demonstrate antimicrobial activity (MIC = 8 µg/mL against S. aureus) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。